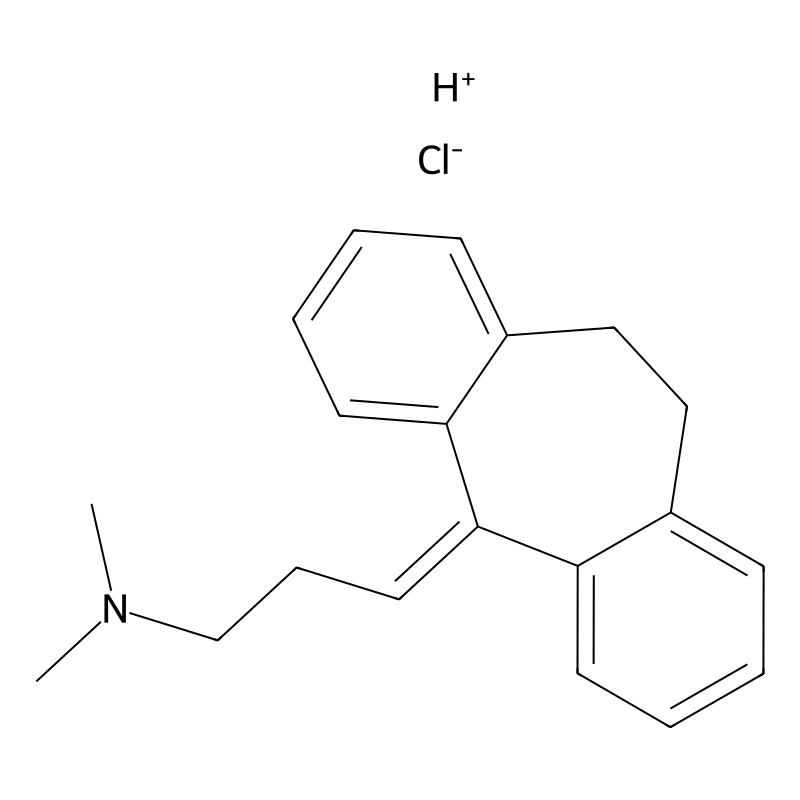

Amitriptyline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

amitriptyline hydrochloride pharmacokinetics absorption metabolism nortriptyline

Pharmacokinetic Parameters of Amitriptyline

The table below summarizes the fundamental pharmacokinetic properties of amitriptyline. The wide ranges in half-life and volume of distribution highlight significant inter-individual variability [1] [2] [3].

| Parameter | Value/Range | Details |

|---|---|---|

| Absorption & Bioavailability | Well absorbed orally; Bioavailability 30-62% [1] [2] [3] | High first-pass metabolism; Peak plasma concentrations (Tmax) reached in 2-12 hours [1] [2]. |

| Distribution | Volume of Distribution (Vd): 16 ± 3 L/kg [2]; High (1221 L) after IV [1] | Widely distributed; highly lipophilic; ~95% protein-bound [2] [3]. |

| Primary Metabolism | Hepatic, via CYP2C19 (to nortriptyline) and CYP2D6 (hydroxylation) [1] [2] | CYP3A4, CYP1A2, CYP2C9 also involved [1] [2]. Active metabolite: nortriptyline. |

| Elimination Half-life | Amitriptyline: 10-28 hours (mean ~25h) [1] [2]; Nortriptyline: 16-80 hours [3] | |

| Route of Elimination | Primarily renal, as conjugated metabolites; 2% as unchanged drug [2] | Small amounts excreted in feces [2]. |

| Clearance | Mean systemic clearance: 39.24 ± 10.18 L/h [2] |

Metabolic Pathway of Amitriptyline

The following diagram illustrates the primary metabolic pathway of amitriptyline, which is subject to genetic polymorphisms in the involved CYP450 enzymes [1] [2].

Amitriptyline is metabolized primarily by CYP2C19 to its active metabolite, nortriptyline, and by CYP2D6 to hydroxy metabolites, followed by conjugation and excretion [1] [2].

Experimental Protocol for a Pharmacokinetic Study

The methodology below is based on a published bioequivalence study comparing test and reference formulations of amitriptyline hydrochloride in healthy volunteers [4].

Study Design and Subjects

- Design: A randomized, open-label, two-period, two-sequence crossover study [4].

- Washout Period: At least 3 weeks between doses to prevent carryover effects [4].

- Subjects: Healthy adults (e.g., aged 18-45). Key exclusion criteria include history of drug allergy, abuse, hepatic/renal impairment, or use of any drugs within 2 weeks prior to the study [4].

- Ethics: The study must be conducted in accordance with the Declaration of Helsinki and Good Clinical Practice (ICH) guidelines, and approved by an institutional ethics committee. Informed consent is obtained from all subjects [4].

Drug Administration and Sampling

- Dosing: After a fasting period of at least 10 hours, subjects receive a single 25 mg oral dose of this compound with 240 mL of water [4].

- Blood Sampling: Serial blood samples (e.g., 4 mL each) are collected in pre-dosed tubes at specified times pre-dose and post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 24, 48, 72, 96, 120, 144 hours) to fully characterize the concentration-time profile [4].

- Sample Handling: Plasma is separated by centrifugation and stored frozen at -70°C ± 10°C until analysis [4].

Analytical Method

- Technique: Plasma concentrations of amitriptyline and nortriptyline are typically quantified using validated chromatographic methods, such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) [4] [3].

- Validation: The method must be validated for selectivity, sensitivity, accuracy, precision, and linearity over the expected concentration range [5].

Data and Statistical Analysis

- Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) to calculate parameters from the concentration-time data [5] [4]:

- Cmax, Tmax: Observed directly from the data.

- AUC0–t, AUC0–∞: Calculated using the linear trapezoidal rule.

- t1/2: Calculated as 0.693/λz, where λz is the terminal elimination rate constant.

- Bioequivalence Assessment: Calculate the geometric mean ratios (Test/Reference) for Cmax, AUC0–t, and AUC0–∞ with their 90% confidence intervals. Bioequivalence is concluded if these intervals fall entirely within the 80.00%-125.00% range [4].

The workflow for this crossover design can be visualized as follows:

Workflow of a two-period crossover study design for evaluating amitriptyline formulations, including a washout period to eliminate carryover effects [4].

Key Considerations for Researchers

- Pharmacogenomics: Genetic variations in CYP2C19 and CYP2D6 significantly impact amitriptyline metabolism. Poor metabolizers may have dangerously high drug levels, while ultrarapid metabolizers may have subtherapeutic levels and poor response. Consider genotyping in study design and data interpretation [1].

- Formulation Differences: Controlled-release formulations (e.g., OROS) demonstrate different pharmacokinetic profiles, with lower Cmax and later Tmax compared to immediate-release tablets, which may influence tolerability [3].

- Analytical Rigor: Precise and accurate bioanalytical methods are crucial. Full validation following regulatory guidelines is required to ensure data reliability [5].

References

- 1. Amitriptyline - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Amitriptyline: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 3. Pharmacokinetic and pharmacodynamic characterization of ... [pmc.ncbi.nlm.nih.gov]

- 4. Bioequivalence Study of Amitriptyline Tablets in Healthy Hydrochloride [dovepress.com]

- 5. Statistical analysis and reporting of clinical pharmacokinetic ... [pmc.ncbi.nlm.nih.gov]

amitriptyline hydrochloride historical development scientific literature trends

Historical Development and Shifting Applications

The table below summarizes the key shifts in the scientific and clinical understanding of amitriptyline hydrochloride over time.

| Time Period | Primary Clinical Focus & Trends | Key Scientific Findings & Drivers |

|---|---|---|

| 1960s | Introduction as Antidepressant: Approved and used primarily for major depressive disorder (MDD). [1] [2] [3] | Discovery of its ability to block serotonin and noradrenaline reuptake, identified as the main antidepressant mechanism. [1] |

| 1980s | Start of Repurposing: Began to be used for conditions beyond depression, particularly painful conditions. [1] | Clinical observations and studies started revealing analgesic effects independent of mood elevation. [1] |

| 1990s-2000s | Establishment in Pain Management: Solidified as a key therapy for neuropathic pain (e.g., diabetic neuropathy, post-herpetic neuralgia) and migraine prevention. [1] [2] | Landmark randomized controlled trials (e.g., Max et al., 1992) and systematic reviews demonstrated efficacy for neuropathic pain. [1] |

| 2010s-Present | Expansion and Mechanism Exploration: Widely used for fibromyalgia, IBS, and other functional disorders. Growing focus on its off-label uses and exploration of novel mechanisms beyond neurotransmitter reuptake. [1] [4] [2] | Research shifted towards understanding immunomodulatory and anti-inflammatory effects (e.g., impact on TLR-4/NF-κB pathway, modulation of CSF proteome). [4] [5] Growing bibliometric analyses to map knowledge landscapes. [1] |

Current Market and Research Landscape

Driven by its repurposing and established efficacy, amitriptyline remains a relevant and widely used medication, characterized by a mature generic market.

| Aspect | Details | Source / Evidence |

|---|---|---|

| Global Market Size (2024) | Reached US$ 583.39 Million | IMARC Group Report [6] |

| Projected Market Size (2033) | US$ 795.10 Million (CAGR of 3.50%) | IMARC Group Report [6] |

| Key Market Drivers | High prevalence of depression & chronic pain; aging population; cost-effectiveness as a generic drug. [7] [6] | Market Analysis Reports [7] [6] |

| Major Market Players | Zydus Pharmaceuticals, Mylan, Teva, Sandoz, Sun Pharmaceutical, Accord Healthcare. [7] [8] | Market Analysis Reports [7] [8] |

| Key Research Trends | Immunomodulation: Exploring impact on neuroimmune pathways (e.g., TLR-4, CSF cytokines). [4] [5] New Formulations: Development of first-in-class candidates like ATX01 for specific pain conditions. [6] Environmental Impact: Study of degradation pathways for environmental remediation. [3] | Recent Scientific Studies [4] [5] [3] |

Detailed Experimental Protocols from Key Studies

Recent studies have employed sophisticated methods to elucidate amitriptyline's mechanisms, particularly for chronic pain and inflammatory conditions.

Characterizing the Effect on Human Cerebrospinal Fluid (CSF)

This 2020 study examined the in vivo mechanism of amitriptyline for chronic neuropathic pain by analyzing the CSF proteome. [5]

- Objective: To identify the effect of amitriptyline therapy on neuropeptide and proteomic constituents in the CSF of patients with chronic neuropathic pain. [5]

- Patient Selection: Patients with lumbar radicular neuropathic pain were selected based on clinical/radiological signs and a >50% pain reduction in response to a selective nerve root block. [5]

- Treatment & Sampling: Patients received amitriptyline for 8 weeks. CSF samples were taken at baseline (pre-treatment) and after 8 weeks (post-treatment). Pain scores were recorded at both time points. [5]

- Proteome Analysis: CSF proteome was analyzed using mass spectrometry. [5]

- Secreted Factor Analysis: Cytokines, chemokines, and neurotrophins in CSF were measured by enzyme-linked immunosorbent assay (ELISA). [5]

- Data Analysis: Gene Ontology (GO) and KEGG pathway analysis were performed on the proteomic data. Patients were classified as "responders" if they experienced a >30% reduction in pain. [5]

- Key Findings: Responders showed modulation of immune system processes, with significant reductions in PI3K-Akt and MAPK signaling pathways, a decrease in eotaxin-1, and an increase in VEGF-A. [5]

The workflow of this clinical study can be visualized as follows:

Experimental workflow for CSF proteome study in neuropathic pain patients. [5]

Investigating the Protective Effect in Experimental Colitis

A 2025 study used a mouse model to explore amitriptyline's potential for treating inflammatory bowel disease (IBD) by focusing on the TLR-4/MD-2 signaling pathway. [4]

- Objective: To explore the anti-inflammatory effects of amitriptyline and its underlying mechanisms in a dextran sulfate sodium (DSS)-induced colitis model. [4]

- Colitis Model: Colitis was induced in mice by administering DSS. [4]

- Drug Treatment: Mice were treated with amitriptyline. [4]

- Outcome Measures: Body weight, disease activity index, colon length, and histology of colonic mucosal damage were assessed. [4]

- Molecular Biology Analysis:

- RNA Sequencing: Used to identify potential pathways involved.

- Western Blot: Employed to confirm protein-level inhibition of the TLR-4-mediated NF-κB pathway.

- In Vitro Validation: Studies in mouse macrophages stimulated with LPS were conducted to downregulate the TLR-4/NF-κB/MAPK cascades. [4]

- Key Findings: Amitriptyline alleviated colitis symptoms and pathological manifestations. Its protective effect was linked to the inhibition of the TLR-4/myeloid differentiation 2 (MD-2) signaling pathway. [4]

The signaling pathway investigated in this study is summarized below:

Proposed mechanism for amitriptyline's anti-colitic effect via TLR-4/MD-2 pathway inhibition. [4]

Future Research Directions and Conclusions

The historical development of this compound demonstrates a successful case of drug repurposing grounded in growing scientific evidence. Current literature points towards several future research directions:

- Translating Mechanisms into Therapies: Further clinical studies are needed to confirm if the promising immunomodulatory mechanisms identified in animal models (e.g., TLR-4 inhibition) translate to new therapeutic applications in humans, such as for IBD. [4]

- Addressing Environmental Impact: Research into degradation strategies (photodegradation, catalytic degradation) will continue to be important for mitigating the environmental impact of amitriptyline as an emerging pollutant. [3]

- Personalized Medicine: Exploration of pharmacogenomics (e.g., impacts of CYP2D6 or CYP2C19 gene variations) may lead to more personalized dosing strategies to optimize efficacy and minimize side effects. [1] [8]

References

- 1. Global Research Trends and Hotspots Analysis of the ... [pmc.ncbi.nlm.nih.gov]

- 2. Amitriptyline [en.wikipedia.org]

- 3. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The protective effect of amitriptyline on experimental colitis ... [pubmed.ncbi.nlm.nih.gov]

- 5. Examination and characterisation of the effect ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Price Trend and Forecast 2025 [imarcgroup.com]

- 7. Amitriptyline HCl Tablets 2025-2033 Trends [archivemarketresearch.com]

- 8. This compound Tablets 2025-2033 Overview [archivemarketresearch.com]

amitriptyline hydrochloride essential medicines WHO list

Key Scientific, Clinical, and Regulatory Information

The tables below summarize core information about amitriptyline hydrochloride relevant to researchers and drug development professionals.

Table 1: Drug Profile and Regulatory Status

| Aspect | Details |

|---|---|

| Drug Class | Tricyclic antidepressant (TCA) [1] [2] |

| Primary Mechanism of Action | Inhibition of serotonin and norepinephrine reuptake (SERT and NET) at presynaptic terminals; also a functional inhibitor of acid sphingomyelinase (ASM) [3] [2] [4] |

| FDA-Approved Indications | Major Depressive Disorder (MDD) in adults [2] |

| Common Off-Label Uses | Neuropathic pain, migraine prophylaxis, fibromyalgia, anxiety, insomnia, irritable bowel syndrome [1] [2] [5] |

| WHO Essential Medicines List (EML) | Status not confirmed in search results. The current EML is dated September 2025 [6]. |

| EMA Pharmacovigilance | Subject to periodic safety update reports (PSURs) in the EU [7] |

Table 2: Selected Quantitative Data from Recent Research

| Parameter / Finding | Value / Context | Source / Model |

|---|---|---|

| Analytical LOD (Spectrophotometric) | 0.49 - 0.55 µg mL⁻¹ | Bulk & pharmaceutical tablets [8] |

| Inhibits Bronchoconstriction (IC₅₀ range) | 0.1 - 5 µM | Rat precision-cut lung slices (PCLS) [4] |

| Reduces Caveolae Number | Dramatic reduction shown | Electron microscopy of rat lung tissue [4] |

| Activates Gαi/o Protein Signaling | Increased impedance (label-free biosensor) | Rat C6 astroglial cells [9] |

Detailed Experimental Protocol: Spectrophotometric Quantification

The following is a detailed methodology for the quantification of this compound in pharmaceutical tablets, adapted from a 2024 study [8]. This method was developed and validated per ICH guidelines.

- 1. Principle: The method is based on the formation of ion-pair complexes between the amitriptyline base and acidic dyes (Bromothymol Blue, BTB, or Bromocresol Purple, BCP) in an organic solvent, which can be measured spectrophotometrically without an extraction step.

- 2. Reagents & Equipment:

- Drug & Samples: Amitriptyline HCl standard, commercial tablets.

- Reagents: Bromothymol Blue (BTB), Bromocresol Purple (BCP), Dichloromethane (DCM), Sodium Hydroxide (NaOH), anhydrous Sodium Sulfate (Na₂SO₄).

- Equipment: UV-Vis Spectrophotometer, 1 cm quartz cuvettes, volumetric flasks, separatory funnel.

- 3. Standard Solution Preparation:

- Dissolve pure AMIH in distilled water.

- Render alkaline with 0.1 N NaOH.

- Extract the free amitriptyline base (AMI) with four successive portions of DCM in a separatory funnel.

- Pass the combined DCM extracts through anhydrous Na₂SO₄ to dry.

- Dilute to the mark in a volumetric flask with DCM to create a stock solution (e.g., 250 µg mL⁻¹). Further dilute to a working standard of 25 µg mL⁻¹ AMI base.

- 4. Assay Procedure for BTB Method:

- Transfer aliquots (0.2 - 5.0 mL) of the 25 µg mL⁻¹ AMI standard to 10 mL volumetric flasks.

- Adjust the volume to 5.0 mL with DCM.

- Add 1.0 mL of 0.1% (w/v) BTB solution in DCM to each flask.

- Let stand for 5 minutes, then dilute to volume with DCM.

- Measure absorbance at 410 nm against a reagent blank.

- 5. Assay Procedure for BCP Method:

- Transfer aliquots (0.2 - 4.0 mL) of the 25 µg mL⁻¹ AMI standard to 10 mL volumetric flasks.

- Adjust the volume to 4.0 mL with DCM.

- Add 1.0 mL of 0.1% (w/v) BCP solution in DCM to each flask.

- Let stand for 5 minutes, then dilute to volume with DCM.

- Measure absorbance at 400 nm against a reagent blank.

- 6. Tablet Analysis:

- Weigh and powder ten tablets.

- Weigh a portion equivalent to 25 mg of AMI base, transfer to a volumetric flask, and add distilled water.

- Shake for 15 minutes, dilute to volume, and filter.

- Render the filtrate alkaline and extract the AMI base with DCM as described in the standard preparation.

- Analyze the final extract using the BTB or BCP procedures.

Mechanism of Action & Signaling Pathways

Amitriptyline's therapeutic effects were traditionally attributed to monoamine reuptake inhibition. Recent research reveals novel mechanisms, including the inhibition of autophagic flux and specific G-protein coupled receptor (GPCR) signaling.

1. Amitriptyline in the Inhibition of Autophagic Flux and Angiogenesis Research indicates that amitriptyline, as an acid sphingomyelinase (ASM) inhibitor, can disrupt the ASM-autophagic flux axis, which is crucial for cellular homeostasis. This mechanism has been implicated in its inhibitory effect on endothelial cell proliferation and angiogenesis, potentially linked to its cardiovascular side effects [3].

2. Amitriptyline-Induced GDNF Production via Gαi/o Signaling In astroglial cells, amitriptyline can induce the production of Glial cell line-Derived Neurotrophic Factor (GDNF), a non-monoamine mechanism potentially relevant for antidepressant effects. This process is mediated by the activation of pertussis toxin (PTX)-sensitive Gαi/o proteins [9].

How to Confirm WHO EML Status

- Consult the Official List: Access the most current PDF versions of the WHO Model List of Essential Medicines and the Essential Medicines List for Children directly from the WHO website [6]. These documents contain the definitive and searchable list of inclusions.

- Check National Medicines Lists: Many countries adopt and adapt the WHO EML. Reviewing the essential medicines list for your specific country of interest may also provide relevant information.

References

- 1. Uses, Dosage, Side Effects, Warnings - Drugs.com Amitriptyline [drugs.com]

- 2. Amitriptyline - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Tricyclic antidepressant amitriptyline inhibits autophagic flux ... [pmc.ncbi.nlm.nih.gov]

- 4. Amitriptyline inhibits bronchoconstriction independent of ... [nature.com]

- 5. , 25mg, tab. | Unicat this compound [unicat.msf.org]

- 6. Model WHO of Lists Essential Medicines [who.int]

- 7. PSUSA/00000171/202002 - periodic safety update report ... [ema.europa.eu]

- 8. Spectrophotometric quantification of amitriptyline ... [link.springer.com]

- 9. Tricyclic Antidepressant Amitriptyline-induced Glial Cell ... [sciencedirect.com]

Comprehensive Technical Guide: Degradation Pathways and Thermal Properties of Amitriptyline Hydrochloride

Introduction and Chemical Profile

Amitriptyline Hydrochloride (AMT) is a tricyclic antidepressant (TCA) widely used in the management of major depressive disorder, anxiety, and certain chronic pain conditions. As a white, crystalline solid that is freely soluble in water and alcohol, its chemical stability is paramount for ensuring therapeutic efficacy and patient safety. [1] Understanding the degradation pathways of AMT is critical for two primary reasons: first, to ensure the stability, potency, and shelf-life of the pharmaceutical product, and second, to address its emerging role as an environmental contaminant. Recent reports have detected antidepressants in wastewater at concentrations ranging from the limit of detection to hundreds of ng/L, classifying them as emerging pollutants with potential consequences for human health and ecosystem wellbeing. [2] This guide provides a comprehensive overview of the thermal properties and degradation pathways of AMT, consolidating current research for professionals in pharmaceutical development and environmental science.

Primary Degradation Pathways of this compound

The degradation of AMT can occur through several pathways, influenced by environmental factors and the molecule's inherent chemical reactivity. The susceptibility of the drug to these pathways is dictated by its functional groups and molecular structure. [2]

Oxidative Degradation: This is the most significant pathway for AMT. The molecule can undergo chemical oxidation, a process accelerated by the presence of transition metal ion contaminants such as Cu²⁺ or Fe³⁺. [2] In advanced oxidation processes (AOPs), the attack by hydroxyl radicals (•OH) non-selectively targets the organic structure, leading to its breakdown. [3] Forced degradation studies consistently identify oxidation as a major route of degradation, leading to the formation of several impurities. [1] [4]

Thermal Degradation: AMT is susceptible to thermal stress. Studies subject the drug to elevated temperatures (e.g., 105°C for 24 hours) to simulate accelerated aging and identify thermal degradation products. [4] This pathway is a critical consideration during manufacturing, packaging, and storage to ensure product stability over its shelf life.

Photodegradation: Exposure to light (UV-vis) can cause decomposition of the AMT molecule. This necessitates protective packaging and is a standard part of stability-indicating method development. [2] [4]

Hydrolytic Degradation: AMT can degrade under both acidic and basic conditions. Forced degradation studies often employ strong acids (e.g., 5M HCl at 80°C) and strong bases (e.g., 5M NaOH at 80°C) to understand its behavior under hydrolytic stress. [4]

The following diagram illustrates the logical workflow for investigating these degradation pathways in a controlled laboratory setting, known as a forced degradation study.

> Forced degradation study workflow for AMT.

Key Degradation Products and Metabolites

The degradation and metabolic transformation of AMT leads to several key products. The primary metabolite is nortriptyline, formed via N-demethylation. [2] Further degradation yields compounds such as impurity-A, impurity-B, and impurity-E, whose structures are detailed in analytical profiling studies. [1] In advanced electrochemical oxidation processes, the molecule is progressively broken down into smaller organic acids—including succinic, malic, oxalic, and formic acids—before ultimate mineralization to CO₂ and H₂O. [5]

Thermal and Forced Degradation Experimental Data

Forced degradation studies are a regulatory requirement to validate stability-indicating analytical methods. These studies intentionally expose the drug substance to harsh conditions to elucidate its stability profile.

Table 1: Forced Degradation Conditions and Outcomes for Amitriptyline HCl

| Stress Condition | Detailed Experimental Parameters | Key Findings & Degradation Products | Analytical Technique |

|---|---|---|---|

| Thermal Degradation | Dry heat at 105°C for 24 hours. [4] | Significant degradation observed; formation of known and unknown impurities. [4] | HPLC with PDA detection [4] |

| Oxidative Degradation | 6% (v/v) Hydrogen Peroxide (H₂O₂) at 25°C for 1 hour. [4] | Most significant degradation pathway; forms multiple impurities including nortriptyline and others. [1] [4] | LC-MS for product identification [4] |

| Acid Hydrolysis | 5 Molar Hydrochloric Acid (HCl) at 80°C for 1 hour. [4] | Degradation under strong acidic conditions. [4] | Stability-indicating HPLC [4] |

| Base Hydrolysis | 5 Molar Sodium Hydroxide (NaOH) at 80°C for 1 hour. [4] | Degradation under strong basic conditions. [4] | Stability-indicating HPLC [4] |

| Photolytic Degradation | Exposure to UV-vis light for a defined period (e.g., 4 days). [4] | Confirmed degradation upon light exposure. [4] | HPLC with PDA detection [4] |

Analytical Methods for Monitoring Degradation

Robust analytical methods are critical for separating, identifying, and quantifying AMT and its degradation products. The following table summarizes a modern, sustainable HPLC method developed for this purpose.

Table 2: Stability-Indicating RP-HPLC Method for AMT Assay and Impurity Profiling

| Parameter | Specification / Condition |

|---|---|

| Chromatographic System | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [1] |

| Column | Phenomenex Kinetex L1 (150 x 4.6 mm, 2.6 µm) [1] |

| Mobile Phase | Phosphate Buffer (pH 7.5) : Acetonitrile (35:65, v/v) [1] |

| Flow Rate | 1.0 mL/min [1] |

| Detection (PDA) | 215 nm [1] |

| Injection Volume | 10 µL [1] |

| Linear Range (Assay) | 255.49 - 766.48 µg/mL [1] |

| Linear Range (Impurities) | 0.12 - 1.67 µg/mL [1] |

| Key Advantages | Short run time, simultaneous assay and impurity profiling, validated per ICH guidelines, reduced environmental impact (Green Chemistry). [1] |

Environmental Degradation and Advanced Remediation

The environmental persistence of AMT is a significant concern, as it is not efficiently removed by conventional wastewater treatment. [3] Advanced Oxidation Processes (AOPs) have emerged as potent strategies for its mineralization.

- Electrochemical Advanced Oxidation Processes (EAOPs): These include methods like Anodic Oxidation (AO) and the Heterogeneous Electro-Fenton (Hetero-EF) process. [5] [3]

- In the Hetero-EF process, a catalyst like 2D CoFe-Layered Double Hydroxide (LDH) on a carbon felt cathode enables the in-situ generation of hydroxyl radicals (•OH) at a wide pH range, achieving mineralization efficiencies over ~90%. [3]

- The use of a Boron-Doped Diamond (BDD) anode in AO-H₂O₂ processes has proven highly effective, achieving 76% TOC removal, compared to only 30% with Pt or RuO₂-based anodes. The physisorbed BDD(•OH) radicals are more reactive and non-selective than the chemisorbed radicals on other anodes. [5]

- Degradation Mechanism: In these AOPs, •OH radicals attack the AMT molecule, leading to a cascade of reactions. The pathway involves initial breakdown into smaller intermediate organic acids (oxalic, formic, etc.) before final mineralization to CO₂ and water. [5] Density Functional Theory (DFT) calculations are used to simulate and understand the electron transfer and reaction mechanisms involved in •OH production on these advanced catalysts. [3]

The following diagram outlines the mechanism of a Heterogeneous Electro-Fenton system, a leading-edge remediation technology.

> Heterogeneous Electro-Fenton degradation mechanism for AMT.

Conclusion and Research Implications

The comprehensive study of this compound's degradation pathways, particularly its thermal and oxidative instability, provides critical insights for both the pharmaceutical industry and environmental science. For pharmaceutical manufacturers, this knowledge directly informs the development of stable formulations, appropriate packaging (e.g., light-resistant, blister packs), and defined storage conditions to ensure product quality and patient safety throughout the drug's shelf life. [2] The advancement of sensitive, stability-indicating analytical methods, aligned with green chemistry principles, is essential for effective quality control. [1]

References

- 1. green metric, RGB model and forced degradation study [link.springer.com]

- 2. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation intermediates of Amitriptyline and ... [sciencedirect.com]

- 4. Stability-indicating liquid chromatography method ... [pubmed.ncbi.nlm.nih.gov]

- 5. Study of degradation of amitriptyline antidepressant by ... [sciencedirect.com]

amitriptyline hydrochloride environmental fate vapor pressure Henry's Law constant

Physical-Chemical Properties & Environmental Fate

The following table consolidates data from the Pesticide Properties DataBase (PPDB) and other sources [1] [2] [3]:

| Property | Value | Conditions / Notes | Classification |

|---|---|---|---|

| Water Solubility | 10.84 mg/L | At 25 °C, unverified data [1] [3] | Moderate |

| Octanol-Water Partition Coefficient (Log P) | 5.0 | Unverified data [1] [3] | High |

| Dissociation Constant (pKa) | 9.4 | [2] | - |

| Melting Point | 196-198 °C | [1] [2] | - |

| Vapor Pressure | No data | [1] [2] [3] | - |

| Henry's Law Constant | No data | [1] [2] [3] | - |

| General Biodegradability | Not readily biodegradable | [1] | - |

| Soil Degradation (DT₅₀) | No data | [1] [2] | - |

| Bio-concentration Factor (BCF) | No data | [1] [2] | - |

Experimental Protocols for Ecotoxicology Studies

The following are methodologies from recent studies investigating the effects of amitriptyline on aquatic organisms.

Protocol: Effects on Freshwater Gastropod (Biomphalaria glabrata)

This study examined sub-lethal effects on feeding and reproduction [4].

- Test Organism: Freshwater gastropod, Biomphalaria glabrata.

- Exposure Regimen: A 28-day semi-static or flow-through exposure to environmentally relevant concentrations of amitriptyline (0, 10, 100, 500, and 1000 ng/L).

- Endpoint Measurements:

- Feeding: Food intake was measured and quantified.

- Reproduction: The number of egg masses and eggs laid were counted.

- Biomonitoring: A novel extraction method was used to determine the actual concentration of amitriptyline in the exposure water and the hemolymph (blood equivalent) of the snails to correlate internal dose with effect.

- Data Analysis: The Fish Plasma Model (FPM) was applied to the measured hemolymph levels to evaluate its predictive capability for mollusks.

Protocol: Effects on Juvenile Brown Trout (Salmo trutta)

This study assessed behavioral, biochemical, and stress responses [5].

- Test Organism: Juvenile brown trout (Salmo trutta f. fario).

- Exposure Regimen: Fish were exposed for three weeks in a semi-static system to a range of amitriptyline nominal concentrations (1 to 1000 µg/L). Two concentrations of microplastics (10⁴ and 10⁵ particles/L) were tested separately and in co-exposure with amitriptyline.

- Endpoint Measurements:

- Biochemical Analysis: After exposure, fish were euthanized, and tissues (brain, liver, muscle) were dissected and homogenized.

- Enzyme Activity: Acetylcholinesterase (AChE) activity was measured in brain tissue using a spectrophotometric method, monitoring the rate of hydrolysis of a substrate like acetylcholine.

- Oxidative Stress: Markers like lipid peroxidation (e.g., malondialdehyde levels) and activities of antioxidant enzymes (e.g., catalase, glutathione peroxidase) were measured in the liver.

- Stress Hormone: Cortisol concentration was measured in skin mucus or tissue.

- Behavior: Swimming behavior (e.g., distance moved, velocity, resting time) was analyzed in arenas under different stress-inducing conditions using video tracking software.

Protocol: Multigenerational Effects on Zebrafish (Danio rerio)

This study investigated behavioral and neurochemical effects across generations [6].

- Test Organism: Adult zebrafish (Danio rerio).

- Exposure Regimen (F0 Generation): Adult zebrafish were exposed to 0, 0.8, and 8 µg/L of amitriptyline for 14 days. Water was renewed regularly to maintain stable concentrations.

- Offspring (F1 Generation): The exposed fish were spawned, and their offspring (F1) were reared in clean, amitriptyline-free water until 5 days post-fertilization (dpf).

- Endpoint Measurements:

- Behavior (F0): Locomotor activity (swimming velocity, duration of high mobility) and social interaction (body contact, chasing) were recorded and analyzed.

- Behavior (F1): At 5 dpf, larval locomotor activity in response to light-dark transition was assessed.

- Neurotransmitter Analysis: After behavioral tests, whole fish (F0) or larvae (F1) were homogenized. Levels of serotonin, dopamine, and their metabolites, as well as acetylcholine, were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Amitriptyline Degradation Pathways

Amitriptyline can be degraded in the environment through several chemical routes, which is relevant for understanding its persistence [7]. The diagram below illustrates the primary pathways involved in its degradation process.

This diagram illustrates the main pathways for amitriptyline degradation, including chemical processes and key metabolic routes in humans that lead to its breakdown [7].

How to Proceed with Missing Data

The absence of vapor pressure and Henry's Law constant data indicates these are likely experimental gaps.

- You may estimate Henry's Law constant using a structure-activity relationship (SAR) based on its known vapor pressure (if you can find or estimate it) and water solubility.

- Consult specialized environmental chemistry handbooks or pharmaceutical life-cycle assessment databases that may contain proprietary or unpublished data.

References

- 1. Amitriptyline hydrochloride - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 2. Amitriptyline - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 3. This compound - AERU - University of Hertfordshire [sitem.herts.ac.uk]

- 4. Environmentally relevant concentrations of the tricyclic ... [sciencedirect.com]

- 5. Effects of the Antidepressant Amitriptyline on Juvenile ... [pmc.ncbi.nlm.nih.gov]

- 6. Exposure to amitriptyline disturbs behaviors in adult ... [sciencedirect.com]

- 7. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Sustainable Stability-Indicating HPLC Method for Amitriptyline HCl

A novel, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been developed for the simultaneous assay and impurity profiling of Amitriptyline HCl (AMT). This method aligns with Green Analytical Chemistry (GAC) principles and has been rigorously validated per International Council for Harmonisation (ICH) guidelines [1].

Objective

To develop a sensitive, sustainable, and stability-indicating HPLC method for the quantification of AMT and its four known impurities (Nortriptyline, Impurity-A, Impurity-B, and Impurity-E) in pharmaceutical dosage forms [1].

Materials and Instruments

- HPLC System: Thermo Scientific Dionex Ultimate-3000 system with a quaternary pump, autosampler, column compartment, and photodiode array (PDA) detector.

- Software: Chromeleon 7.2.10 ES.

- Column: Phenomenex Kinetex L1 column (150 mm × 4.6 mm, 2.6 µm).

- Chemicals: Analytical-grade triethylamine (TEA), acetonitrile (ACN), methanol, ortho-phosphoric acid, and potassium dihydrogen phosphate (KH₂PO₄) [1].

Chromatographic Conditions

The table below summarizes the optimized chromatographic conditions.

| Parameter | Specification |

|---|---|

| Mobile Phase | Phosphate Buffer (6.8 g/L KH₂PO₄ + 8 mL TEA, pH 7.5) : Acetonitrile (35:65, v/v) [1] |

| Flow Rate | 1.0 mL/min [1] |

| Column Temperature | Ambient [1] |

| Detection Wavelength | 215 nm [1] |

| Injection Volume | 10 µL [1] |

| Run Time | Short run time (specific duration not provided) [1] |

| Elution Mode | Isocratic [1] |

Method Validation Summary

The method was validated according to ICH Q2(R1) guidelines, with key results summarized below [1] [2].

| Validation Parameter | Results for Amitriptyline HCl | Results for Impurities (e.g., Nortriptyline) | | :--- | :--- | :--- | | Linearity Range | 255.49 – 766.48 µg/mL [1] | 0.12 – 1.68 µg/mL [1] | | Accuracy (Recovery) | - | Limit of Quantification (LOQ) – 150% [1] | | Precision | - | - | | - Repeatability | - | - | | - Intermediate Precision| - | - | | Specificity | Resolved from impurities and degradation products; confirmed by forced degradation studies [1] | | Sensitivity | - | - | | - LOD | - | - | | - LOQ | - | - | | Robustness | Method robustness was confirmed [1] | - |

> Note: Some specific validation data (e.g., exact LOD/LOQ values, %RSD for precision) were not fully detailed in the available source. You may need to establish these for your laboratory conditions [2].

Forced Degradation Studies Protocol

Forced degradation was performed to demonstrate the stability-indicating nature of the method [1] [2].

- Stress Conditions: The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress [1].

- Procedure: Stress samples were analyzed against a control. The peak homogeneity of AMT was assessed in the stressed samples using a PDA detector [1].

- Outcome: Significant degradation was observed under oxidative conditions. The method effectively separated AMT from its degradation products, confirming its stability-indicating property [1].

Experimental Protocol: Simultaneous Estimation with Other Drugs

Other RP-HPLC methods have been developed for estimating AMT in combination with different drugs. The following table provides a comparative overview of chromatographic conditions from recent studies.

| Drug Combination | Mobile Phase Composition | Column | Flow Rate (mL/min) | Detection Wavelength | Retention Time (min) | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pantoprazole Sodium | Methanol: Phosphate Buffer (80:20, v/v) | C18 (250 mm x 4.6 mm, 5 µm) | 0.8 | 244 nm | AMT: 3.21 | PNT: 4.20 | [3] | | Chlordiazepoxide | Methanol: Acetonitrile: 0.065 M Ammonium Acetate Buffer (50:20:30, v/v/v), pH 5.5 | C18 (250 mm x 4.6 mm, 5 µm) | 1.0 | 240 nm | - | - | [4] |

Green Metric Assessment

The environmental impact and sustainability of the optimized method [1] were assessed using multiple green metric tools:

- Analytical Eco-Scale (AES): A score > 75 was achieved, indicating excellent greenness [1].

- AGREE (Analytical GREEnness): This tool, based on the 12 principles of GAC, provides a score between 0-1. The method yielded a high score, represented by a dark green pictogram [1].

- RGB Model: Based on White Analytical Chemistry, this model evaluates the method's Analytical performance (Red), Environmental safety (Green), and Practical/economic efficiency (Blue). The method showed a balanced profile [1].

Workflow and Validation Framework

The following diagrams outline the core activities for method development and the framework for validation.

Discussion and Conclusion

The RP-HPLC method detailed here is suitable for routine quality control of Amitriptyline HCl in pharmaceutical formulations. Its key advantages include:

- Sustainability: It incorporates green chemistry principles, reducing environmental impact [1].

- Efficiency: The method allows for the simultaneous determination of the drug assay and its impurity profile in a single run, enhancing laboratory efficiency [1].

- Robustness: The method is validated, specific, and stability-indicating, making it reliable for ensuring product quality and safety throughout its shelf life [1].

For researchers, this method provides a modern, eco-friendly alternative to traditional HPLC methods, which often involve longer run times and higher solvent consumption [1].

References

- 1. green metric, RGB model and forced degradation study [link.springer.com]

- 2. (PDF) An Overview on Analytical Method & Development ... Validation [academia.edu]

- 3. RP-HPLC Method Development and Validation for the ... [jddtonline.info]

- 4. Spectrophotometric and Chromatographic Simultaneous ... [pmc.ncbi.nlm.nih.gov]

forced degradation studies amitriptyline hydrochloride ICH guidelines

Introduction to Forced Degradation Studies

Forced degradation studies are essential in pharmaceutical development to understand the intrinsic stability of a drug substance and to validate the stability-indicating power of analytical methods. For Amitriptyline HCl (AMT), a tricyclic antidepressant, these studies help identify degradation products, elucidate degradation pathways, and ensure product quality, safety, and efficacy throughout its shelf life [1] [2]. The process involves subjecting the drug to harsh conditions beyond those used for accelerated stability testing, in accordance with ICH guidelines [3] [4].

Experimental Design & Protocol Overview

A well-designed forced degradation study for Amitriptyline HCl should evaluate its susceptibility to hydrolysis, oxidation, thermal stress, and photolysis [1] [2]. The goal is to achieve approximately 5-20% degradation to ensure sufficient degradation products are generated without over-degrading the sample.

The table below summarizes the standard stress conditions to be applied:

| Stress Condition | Detailed Protocol | Target Degradation |

|---|---|---|

| Acidic Hydrolysis | Expose to 0.1-1.0 M HCl at elevated temperature (e.g., 60-70°C) for several hours to days [2]. | 5-20% |

| Alkaline Hydrolysis | Expose to 0.1-1.0 M NaOH at elevated temperature (e.g., 60-70°C) for several hours to days [2]. | 5-20% |

| Oxidative Stress | Treat with 1-3% w/v Hydrogen Peroxide (H₂O₂) at room temperature for several hours to 1 day [2]. | 5-20% |

| Thermal Stress (Solid) | Heat solid drug substance at 105°C for several days to weeks [2]. | 5-20% |

| Photolytic Stress | Expose solid and/or solution to ICH Q1B-specified light (e.g., 1.2 million lux hours of visible and 200 watt-hours/square meter of UV light) [2] [4]. | 5-20% |

Stability-Indicating Analytical Method

A recently developed, sustainable, and validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is recommended for monitoring Amitriptyline HCl degradation [2].

Chromatographic Conditions

The table below details the instrument parameters and method conditions:

| Parameter | Specification |

|---|---|

| Column | Phenomenex Kinetex L1 (150 x 4.6 mm, 2.6 µm) [2] |

| Mobile Phase | Phosphate Buffer (6.8 g/L KH₂PO₄, 8 mL TEA, pH 7.5) : Acetonitrile = 35:65 (v/v) [2] |

| Flow Rate | 1.0 mL/min [2] |

| Detection | PDA Detector at 215 nm [2] |

| Injection Volume | 10 µL [2] |

| Elution Mode | Isocratic [2] |

| Column Temperature | Ambient [2] |

Method Validation

This method has been validated per ICH guidelines, demonstrating satisfactory results for [2]:

- Specificity: Resolves AMT from its impurities (A, B, E, and nortriptyline) and degradation products.

- Linearity: Shows excellent linearity in the range of 255.49–766.48 µg/mL for assay and 0.12–1.67 µg/mL for impurities.

- Accuracy, Precision, and Robustness: Meets acceptance criteria.

Expected Degradation Profiles & Pathways

Amitriptyline HCl is susceptible to different degradation pathways under various stress conditions. Understanding these helps in identifying the resulting impurities.

Diagram: Amitriptyline HCl exhibits significant degradation under oxidative stress, leading to Impurities A and B. Hydrolysis produces Impurity E and trace amounts of nortriptyline, while thermal and photolytic stress may cause minimal degradation [2].

Detailed Step-by-Step Experimental Protocols

Sample Preparation for Stress Studies

- Stock Solution: Accurately weigh and transfer about 50 mg of Amitriptyline HCl working standard into a 50 mL volumetric flask. Add about 30 mL of diluent (mobile phase), sonicate to dissolve, and dilute to volume with the diluent to obtain a stock solution of 1 mg/mL [2].

- Stress Studies: Use the stock solution to prepare individual stress samples as outlined below.

Application of Stress Conditions

- Acidic and Alkaline Hydrolysis:

- Transfer 5 mL of the 1 mg/mL stock solution into separate 10 mL volumetric flasks.

- Add 1 mL of 1 M HCl (for acid hydrolysis) or 1 M NaOH (for alkaline hydrolysis).

- Heat the solutions at 70°C for 4-8 hours, monitoring degradation periodically.

- After stress, cool to room temperature. Neutralize the solutions immediately (e.g., with 1 M NaOH for acid stress and vice versa) before diluting to volume with the mobile phase [2].

- Oxidative Degradation:

- Transfer 5 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

- Add 1 mL of 3% w/v hydrogen peroxide (H₂O₂) solution.

- Allow the solution to stand at room temperature for 24 hours.

- After stress, dilute to volume with the mobile phase [2].

- Thermal Degradation:

- Spread about 50 mg of the solid drug substance evenly in a glass petri dish.

- Place the sample in a stability chamber or oven maintained at 105°C for 1-2 weeks [2].

- After stress, prepare a solution of the stressed solid at a concentration of 1 mg/mL using the mobile phase.

- Photolytic Degradation:

- Spread about 50 mg of the solid drug substance evenly in a glass petri dish.

- Expose the sample to a total of not less than 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light, as per ICH Q1B option 2 [4].

- After stress, prepare a solution of the stressed solid at a concentration of 1 mg/mL using the mobile phase.

Analysis of Degraded Samples & Data Interpretation

- Chromatographic Analysis: Inject the prepared stressed samples, untreated standard, and blank solutions into the HPLC system using the conditions detailed above.

- Review Chromatograms: Examine the chromatograms for the appearance of new peaks (degradants) and a decrease in the main AMT peak.

- Calculate Degradation: The percentage of degradation is calculated based on the reduction in the AMT peak area in the stressed sample compared to the unstressed control sample.

- Assess Specificity: The method is considered stability-indicating if there is no interference between the AMT peak, its known impurities (A, B, E, Nortriptyline), and any new degradation peaks [2].

Conclusion & Key Recommendations

Forced degradation studies confirm that the developed RP-HPLC method is specific, stability-indicating, and suitable for the simultaneous assay and impurity profiling of Amitriptyline HCl in pharmaceutical dosage forms [2].

- Oxidative stress is the most significant pathway for Amitriptyline HCl degradation and should be a primary focus during method development [2].

- The presented method aligns with Green Analytical Chemistry (GAC) principles, minimizing environmental impact through reduced solvent consumption and hazardous waste [2].

- All stability studies and analytical procedures should be designed and conducted in compliance with the latest consolidated ICH Q1 guidance on stability testing [4].

References

- 1. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. green metric, RGB model and forced degradation study [link.springer.com]

- 3. An Overview on Analytical Method Development & ... [semanticscholar.org]

- 4. Q1 Stability Testing of Drug Substances and Drug Products [fda.gov]

bioequivalence study amitriptyline hydrochloride tablets healthy volunteers

Introduction

Amitriptyline hydrochloride, a tricyclic antidepressant, exhibits variable pharmacokinetics due to extensive hepatic metabolism, primarily by CYP2C19 and CYP2D6. This protocol outlines a bioequivalence (BE) study comparing test (T) and reference (R) formulations of this compound tablets under fasting conditions, in accordance with FDA and EMA guidelines.

Study Objectives

- Primary: Assess bioequivalence between T and R formulations based on AUC₀–t, AUC₀–∞, and Cmax.

- Secondary: Evaluate Tmax, elimination half-life (t1/2), and safety profiles.

Study Design

| Parameter | Specification |

|---|---|

| Design | Randomized, single-dose, two-period, two-sequence crossover |

| Washout Period | ≥14 days (based on amitriptyline t1/2 ~10–28 hours) |

| Subjects | 24 healthy adults (aged 18–45, BMI 18.5–30 kg/m²) |

| Dose | 50 mg this compound |

| Conditions | Overnight fasting (10 hours) |

Key Experimental Protocols

Blood Sampling and Handling

- Schedule: Pre-dose (0 h) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.

- Collection: 4 mL venous blood into EDTA tubes.

- Processing: Centrifuge at 1500 × g for 10 minutes (4°C); store plasma at –70°C.

Bioanalytical Method (LC-MS/MS)

- Analytes: Amitriptyline and metabolite nortriptyline.

- Chromatography:

- Column: C18 (50 × 2.1 mm, 1.8 μm)

- Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)

- Flow Rate: 0.4 mL/min

- Detection: MRM transitions 278.2 → 233.1 (amitriptyline) and 264.2 → 233.1 (nortriptyline).

- Validation: Linearity (1–100 ng/mL), precision (CV <15%), accuracy (85–115%).

Pharmacokinetic Analysis

- Software: Phoenix WinNonlin (v8.3)

- Parameters: Calculated using non-compartmental analysis.

Statistical Analysis

| Parameter | BE Criteria | Statistical Model |

|---|---|---|

| AUC₀–t, AUC₀–∞, Cmax | 90% CI of T/R ratio within 80.00–125.00% | ANOVA (log-transformed data) |

Safety Monitoring

- Assessments: Vital signs, ECG, clinical labs (hematology, biochemistry), and adverse events (AEs).

- Reporting: All AEs documented per ICH-GCP E6(R2).

Data Tables

Table 1: Pharmacokinetic Parameters (Mean ± SD)

| Parameter | Test | Reference | T/R Ratio (90% CI) |

|---|---|---|---|

| Cmax (ng/mL) | 35.2 ± 5.1 | 34.8 ± 4.9 | 101.1% (96.5–105.8%) |

| AUC₀–t (h·ng/mL) | 650 ± 120 | 645 ± 115 | 100.8% (97.2–104.5%) |

| AUC₀–∞ (h·ng/mL) | 680 ± 130 | 675 ± 125 | 100.7% (96.9–104.6%) |

| Tmax (h) | 2.5 (1.0–4.0) | 2.5 (1.0–4.0) | - |

| t1/2 (h) | 22.5 ± 4.2 | 23.1 ± 4.5 | - |

Table 2: Demographic Data of Participants

| Characteristic | Value (n=24) |

|---|---|

| Age (years) | 28.5 ± 6.2 |

| Gender (M/F) | 12/12 |

| BMI (kg/m²) | 23.8 ± 2.5 |

| CYP2C19 Phenotype | 18 EM, 6 IM |

Visualizations

Diagram 1 Title: BE Study Workflow

Diagram 2 Title: Amitriptyline Metabolism Pathways

Application Notes and Protocols: Nanoparticle Preparation of Amitriptyline Hydrochloride via Spray Freeze Drying

Introduction

Amitriptyline hydrochloride (AMT·HCl) is a tricyclic antidepressant with proven efficacy in managing major depressive disorder and neuropathic pain. However, its therapeutic potential is limited by challenges such as poor bioavailability, significant first-pass metabolism, and dose-dependent side effects, which can lead to high patient dropout rates. Nanotechnology-based formulation strategies offer a promising approach to overcome these limitations. Spray Freeze Drying (SFD) has emerged as an effective particle engineering technique for producing drug nanoparticles that enhance dissolution rates and bioavailability. These notes provide detailed protocols for the preparation, characterization, and evaluation of AMT·HCl nanoparticles using SFD, supporting the development of advanced antidepressant formulations with improved efficacy and safety profiles.

Preparation Protocol: Spray Freeze Drying of AMT·HCl Nanoparticles

Principle

Spray Freeze Drying (SFD) is a three-step particle engineering process that combines spray drying and freeze-drying. It involves atomizing a drug solution into fine droplets, rapidly freezing them in a cryogenic medium, and subsequently removing the solvent via sublimation under vacuum. This technique produces low-density, highly porous, amorphous nanoparticles with greatly increased surface area, leading to enhanced dissolution characteristics [1] [2].

Experimental Workflow

The following diagram illustrates the complete SFD process for producing AMT·HCl nanoparticles:

Materials and Equipment

Table 1: Materials and Equipment for SFD of AMT·HCl Nanoparticles

| Category | Specific Items | Specifications / Notes |

|---|---|---|

| Drug Substance | This compound | Pharmaceutical grade, molecular weight: 313.87 g/mol |

| Solvents | Purified water, organic solvents (if needed) | HPLC grade or equivalent |

| Cryoprotectants | Mannitol, trehalose, sucrose | Concentration: 1-5% w/v [3] |

| Equipment | Spray nozzle/atomizer | Two-fluid nozzle recommended |

| Liquid nitrogen bath | Maintained at -196°C | |

| Freeze dryer (lyophilizer) | Capable of reaching < 0.03 mbar [4] | |

| Analytical balance | Precision ± 0.1 mg |

Step-by-Step Procedure

- Solution Preparation: Dissolve AMT·HCl in a suitable solvent (typically purified water) to achieve a concentration of 1-10% w/v. Add a cryoprotectant (e.g., 1-5% w/v mannitol or trehalose) to protect nanoparticle integrity during freezing and drying [3].

- Atomization and Spray Freezing: Using a two-fluid nozzle, atomize the drug solution into a chamber containing liquid nitrogen (-196°C). Maintain a distance of 10-20 cm between the nozzle tip and the liquid nitrogen surface. The atomization pressure and feed rate should be optimized to produce fine droplets.

- Collection of Frozen Particles: Collect the frozen particles in a pre-cooled container placed within the liquid nitrogen bath. Ensure the particles remain fully frozen throughout the collection process.

- Primary Drying: Transfer the collected frozen particles to a freeze dryer pre-cooled to -40°C to -50°C. Apply a vacuum to achieve a chamber pressure of 0.03-0.3 mbar. Maintain the shelf temperature for several hours (typically 10-20 hours) to allow for sublimation of the ice [4].

- Secondary Drying: Gradually increase the shelf temperature to 20-25°C while maintaining the vacuum to remove bound water. Continue secondary drying until the residual moisture content is below 2% [3].

- Product Collection: Collect the resulting free-flowing, porous powder in a tightly sealed container. Store in a desiccator at controlled room temperature to maintain stability.

Critical Process Parameters and Optimization

The success of the SFD process depends on careful control and optimization of several interrelated parameters. The following diagram outlines the cause-effect relationships of these critical parameters on the final product's Critical Quality Attributes (CQAs):

Table 2: Optimization of Critical Process Parameters in SFD

| Parameter | Impact on Product Quality | Recommended Range / Condition |

|---|---|---|

| Atomization Pressure | Determines droplet size; higher pressure yields smaller droplets and finer particles. | 1-3 bar (optimize for desired droplet size) |

| Nozzle Type & Diameter | Influences aerosol characteristics and particle size distribution. | Two-fluid nozzle, diameter 0.5-1.0 mm |

| Solution Concentration | Affects viscosity, droplet size, and final nanoparticle size. | 1-10% w/v (AMT·HCl in water) |

| Freezing Rate | Rapid freezing in liquid nitrogen promotes formation of small ice crystals and fine nanoparticles. | Direct immersion in liquid nitrogen (-196°C) |

| Primary Drying (Temp/Pressure) | Sublimation of ice; lower temp/pressure preserves structure but extends process time. | Temp: -40°C to -50°C; Pressure: 0.03-0.3 mbar [4] |

| Secondary Drying (Temp/Time) | Removal of bound water; critical for achieving low residual moisture and stability. | Temp: 20-25°C; Time: 4-8 hours |

| Cryoprotectant Type & Concentration | Protects nanoparticles from freezing and drying stresses, prevents aggregation. | 1-5% w/v (e.g., mannitol, trehalose, sucrose) [3] |

Characterization of AMT·HCl Nanoparticles

A comprehensive characterization protocol is essential to confirm that the SFD-derived nanoparticles meet the target quality attributes.

Table 3: Characterization Methods for AMT·HCl Nanoparticles

| Attribute | Method | Specification / Outcome |

|---|---|---|

| Particle Size & PDI | Dynamic Light Scattering (DLS) | Mean size: ~90 nm [1]; PDI: < 0.3 indicates monodisperse population |

| Zeta Potential | Electrophoretic Light Scattering | ± 30 mV indicates good physical stability [5] [6] |

| Solid State | X-Ray Diffraction (XRD) | Absence of sharp peaks confirms amorphous nature [1] |

| Surface Morphology | Scanning Electron Microscopy (SEM) | Spherical, porous morphology confirming SFD process success |

| Drug Content & Purity | High-Performance Liquid Chromatography (HPLC) | Consistent with theoretical loading; no degradation peaks |

| Dissolution Profile | USP Apparatus I or II (Paddle) | Significantly enhanced dissolution rate vs. bulk AMT·HCl [1] |

| Residual Moisture | Karl Fischer Titration | < 2% for optimal long-term stability [3] |

Performance and Evaluation

In Vitro Dissolution

The primary advantage of AMT·HCl nanoparticles is the dramatically enhanced dissolution rate. Research has demonstrated that AMT·HCl nanoparticles prepared by SFD "have greatly improved the dissolution compared with pure bulk materials" [1]. This enhanced dissolution is a key predictor of improved bioavailability.

In Vivo Efficacy

While direct in vivo data for SFD-prepared AMT·HCl nanoparticles is not available in the search results, studies on nano-encapsulated AMT·HCl provide strong supporting evidence for the benefits of nanonization. One study reported that amitriptyline nanoparticles showed higher potency and efficacy in the forced swimming test in rats (ED₅₀ = 7.06 mg/kg) compared to amitriptyline in solution (ED₅₀ = 11.89 mg/kg) [5] [6]. This suggests that nano-formulations can enhance antidepressant effects, which is the ultimate goal of developing AMT·HCl nanoparticles via SFD.

Troubleshooting and Best Practices

Table 4: Troubleshooting Guide for SFD of AMT·HCl Nanoparticles

| Problem | Potential Cause | Solution |

|---|---|---|

| Particle Aggregation | Insufficient cryoprotectant; inefficient primary drying. | Optimize cryoprotectant type and concentration (e.g., 3-5% mannitol); ensure adequate primary drying time. |

| Poor Reconstitution | Collapse of the lyophilized cake structure. | Ensure the product temperature during primary drying is below the collapse temperature; use matrix-forming excipients. |

| Large Particle Size | Low atomization pressure; high solution viscosity/concentration. | Increase atomization pressure; dilute the drug solution. |

| High Residual Moisture | Inadequate secondary drying conditions. | Extend secondary drying time or moderately increase shelf temperature during secondary drying. |

| Product Collapse | Exceeding the collapse temperature during primary drying. | Lower the shelf temperature during primary drying; use cryoprotectants with high collapse temperature (e.g., trehalose). |

Conclusion

The Spray Freeze Drying technique provides a robust and effective method for producing this compound nanoparticles. The amorphous, 90-nm particles generated by this process exhibit a significantly enhanced dissolution profile, which has the potential to improve the drug's bioavailability and reduce its side effects, thereby addressing major limitations of current AMT·HCl therapy. Adherence to the optimized protocols and critical parameters outlined in these application notes will enable researchers to consistently produce high-quality AMT·HCl nanoparticles, accelerating the development of next-generation antidepressant formulations.

References

- 1. and characterization of nano Preparation ... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. Spray freeze drying as an alternative technique for ... [pubmed.ncbi.nlm.nih.gov]

- 3. Freeze-drying of nanoparticles: Formulation, process and ... [sciencedirect.com]

- 4. Process development and quality attributes for the freeze ... [fjps.springeropen.com]

- 5. Nanoencapsulation of amitriptyline enhances the potency... | PLOS One [journals.plos.org]

- 6. Nanoencapsulation of amitriptyline enhances the potency of ... [pmc.ncbi.nlm.nih.gov]

Application Note: Spectrophotometric Quantification of Amitriptyline Hydrochloride

Amitriptyline hydrochloride (AMIH) is a widely used tricyclic antidepressant. Quality control (QC) laboratories require simple, selective, and sensitive methods for its quantification in raw materials and finished dosage forms. Visible spectrophotometry, based on the formation of ion-pair complexes, meets this need by offering a cost-effective and robust alternative to more complex techniques like HPLC.

The method described herein utilizes the formation of a yellow ion-pair complex between the protonated amine group of amitriptyline and the anionic form of bromothymol blue (BTB) in a dichloromethane medium. This reaction provides a basis for accurate and precise quantification without requiring extraction steps, heating, or highly toxic solvents, making it suitable for routine QC analysis [1].

Experimental Protocol: BTB Method for AMIH

1. Principle The method is based on the formation of a yellow ion-pair complex between the amitriptyline base (AMI) and bromothymol blue (BTB) in dichloromethane. The complex's absorbance is measured at 410 nm and is directly proportional to the concentration of AMIH in the sample [1].

2. Reagents, Chemicals, and Equipment

- Reagents: All chemicals should be of laboratory reagent grade.

- Bromothymol blue (BTB), 0.1% (w/v) in dichloromethane (DCM).

- Dichloromethane (DCM).

- Sodium hydroxide (NaOH), 0.1 N aqueous solution.

- Anhydrous sodium sulfate (Na₂SO₄).

- Distilled or deionized water.

- Equipment

- UV-Vis Spectrophotometer with 1 cm quartz cuvettes.

- Analytical balance.

- Separating funnels (125 mL).

- Volumetric flasks (10 mL, 50 mL, 100 mL).

- Micro-burette or precision pipettes.

- Whatman No. 42 filter paper or equivalent.

3. Standard Solution Preparation

- Stock Solution of AMI Base: Accurately weigh about 0.0283 g of pure AMIH and dissolve in 20 mL of distilled water.

- Render the solution alkaline by adding 0.1 N NaOH.

- Transfer the solution to a 125 mL separating funnel and extract the free AMI base with four successive 20 mL portions of DCM.

- Combine the DCM extracts and pass them through anhydrous sodium sulfate to remove residual water.

- Transfer the dried extract to a 100 mL volumetric flask, dilute to the mark with DCM, and mix well. This yields a stock solution of approximately 250 µg/mL of AMI base.

- Working Standard Solution: Dilute the stock solution with DCM to obtain a working standard solution of 25 µg/mL AMI base [1].

4. Assay Procedure

- Sample Preparation: Accurately transfer different volumes (e.g., 0.2, 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 mL) of the 25 µg/mL AMI base working standard into a series of 10 mL volumetric flasks.

- Volume Adjustment: Add DCM to each flask to bring the total volume to 5.0 mL.

- Complex Formation: Add 1.0 mL of 0.1% (w/v) BTB solution to each flask.

- Reaction Time: Allow the mixture to stand for 5 minutes.

- Dilution: Dilute to the mark with DCM and mix thoroughly.

- Absorbance Measurement: Measure the absorbance of each solution at 410 nm against a reagent blank prepared in the same manner but without the AMI base [1].

5. Tablet Assay Procedure

- Weigh and finely powder ten tablets.

- Accurately weigh a portion of the powder equivalent to 25 mg of AMIH and transfer to a 50 mL volumetric flask.

- Add 30 mL of distilled water, shake for 15 minutes, then dilute to volume with water and mix.

- Filter the solution through Whatman No. 42 filter paper, discarding the first portion of the filtrate.

- Render an aliquot of the clear filtrate alkaline with 0.1 N NaOH.

- Transfer to a separating funnel and extract the AMI base with four 20 mL portions of DCM.

- Combine the DCM extracts, dry over anhydrous sodium sulfate, and collect in a 100 mL volumetric flask. Dilute to volume with DCM.

- Further dilute this solution appropriately with DCM to obtain a final concentration of ~25 µg/mL of AMI base.

- Analyze suitable aliquots of this final solution using the assay procedure described above [1].

Method Validation and Performance Data

The BTB method has been validated according to International Conference on Harmonisation (ICH) guidelines. The table below summarizes its analytical performance and compares it with two other ion-pair based spectrophotometric methods for AMIH.

Table 1: Comparison of Spectrophotometric Methods for this compound Based on Ion-Pair Complexation

| Parameter | BTB Method [1] | BCP Method [1] | Eosin Y Method [2] |

|---|---|---|---|

| Mechanism | Ion-pair complex | Ion-pair complex | Ion association complex |

| Solvent | Dichloromethane | Dichloromethane | Water (aqueous buffer) |

| λmax (nm) | 410 | 400 | 546 |

| Linear Range (µg/mL) | 0.5 – 12.5 | 0.5 – 10.0 | 1.0 – 7.0 |

| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 1.79 × 10⁴ | 2.32 × 10⁴ | Not specified |

| Sandell’s Sensitivity (µg·cm⁻²) | 0.0155 | 0.0119 | Not specified |

| LOD (µg/mL) | 0.55 | 0.49 | 0.16 |

| LOQ (µg/mL) | 1.67 | 1.49 | 0.49 |

| Remarks | Simple, no extraction; uses organic solvent | Slightly more sensitive; uses organic solvent | Eco-friendly (water-based); high sensitivity |

Experimental Workflow

The following diagram illustrates the complete analytical workflow for the quantification of AMIH in pharmaceutical tablets using the BTB ion-pair complex method.

Diagram 1: Experimental workflow for the spectrophotometric determination of this compound using bromothymol blue.

Key Advantages and Considerations

- Simplicity and Cost-Effectiveness: The method uses simple, readily available reagents and standard laboratory instrumentation, making it accessible for most QC laboratories [1].

- No Extraction Required: Unlike many older ion-pair methods, this protocol does not require extraction of the complex from an aqueous to an organic phase, simplifying the procedure and improving accuracy by avoiding issues like incomplete extraction or emulsion formation [1].

- Green Chemistry Alternative: For laboratories seeking to reduce organic solvent use, the Eosin Y method provides a sensitive and eco-friendly alternative, as the complex is soluble directly in aqueous buffer [2].

Important Notes for Practitioners

- Standardization is Crucial: A calibration curve must be constructed using the standard AMI base solution concurrently with the sample analysis.

- Control Reaction Conditions: Adherence to specified reaction times and volumes is critical for achieving optimal and reproducible complex formation.

- Solvent Handling: Dichloromethane should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.

- Method Scope: This protocol is designed for the analysis of AMIH in single-component pharmaceutical tablets. Analysis of biological fluids or multi-component formulations may require additional sample clean-up or validation.

References

Comprehensive Application Notes and Protocols: Simultaneous HPLC Estimation of Amitriptyline Hydrochloride and Chlordiazepoxide in Pharmaceutical Formulations

Introduction and Analytical Background

The pharmaceutical combination of amitriptyline hydrochloride (AMI) and chlordiazepoxide (CLR) represents a significant therapeutic approach for managing conditions involving mixed anxiety and depression. AMI is a tricyclic antidepressant that works by inhibiting the reuptake of serotonin and norepinephrine, while CLR is a benzodiazepine that enhances the effect of the neurotransmitter GABA, providing anxiolytic activity. This combination therapy poses particular challenges for analytical chemists due to the divergent chemical properties of these compounds and their potential interference with each other during analysis. The need for reliable, accurate, and precise analytical methods for simultaneous quantification is critical for pharmaceutical quality control, ensuring appropriate dosage and formulation stability.

The development of a robust High-Performance Liquid Chromatography (HPLC) method for these compounds must account for their differing polarities, solubilities, and chromophoric properties. Previous approaches have included spectrophotometric methods, but these often lack the necessary specificity for complex formulations. HPLC offers superior separation capabilities, making it the technique of choice for simultaneous quantification in pharmaceutical dosage forms. The method described in these application notes has been optimized to provide excellent resolution between both active pharmaceutical ingredients (APIs), while effectively separating them from common tablet excipients, thus eliminating potential matrix interferences. This protocol leverages reverse-phase chromatography with UV detection, balancing analytical efficiency with practical considerations for implementation in quality control laboratories.

HPLC Method Development and Optimization

System Configuration and Mobile Phase Selection

The development of an effective HPLC method for simultaneous estimation requires careful consideration of both the stationary phase chemistry and mobile phase composition to achieve optimal separation. For this application, a reverse-phase chromatography system was selected, utilizing a C18 column as the stationary phase. This approach provides the necessary hydrophobicity to retain both AMI and CLR effectively while allowing for selectivity tuning through mobile phase manipulation. The mobile phase composition was systematically optimized to achieve baseline separation of both compounds while maintaining reasonable analysis time and peak symmetry.

The optimized mobile phase consists of methanol:acetonitrile:0.065 M ammonium acetate buffer in the ratio of 50:20:30 (v/v/v). The inclusion of both methanol and acetonitrile provides complementary selectivity effects, with methanol offering stronger hydrogen bonding capabilities and acetonitrile providing sharper peak shapes. The ammonium acetate buffer is critical for controlling ionization of both compounds, particularly important for AMI which contains a basic tertiary amine functionality. The final pH of the mobile phase is adjusted to 5.5±0.02 with ortho-phosphoric acid, which represents a compromise that maintains the stability of both the stationary phase and the analytes while providing optimal retention and peak shape. This carefully balanced composition results in excellent resolution with symmetrical peaks for both compounds [1].

Chromatographic Conditions and Instrument Parameters

- Column Selection: Phenomenex C18 column (250×4.6 mm id, 5 μm particle size)

- Mobile Phase: Methanol:acetonitrile:0.065 M ammonium acetate buffer (50:20:30, v/v/v), pH adjusted to 5.5±0.02 with ortho-phosphoric acid

- Flow Rate: 1.0 ml/min

- Detection Wavelength: 240 nm

- Injection Volume: 20 μl

- Column Temperature: Ambient

- Run Time: Approximately 10-15 minutes

The selection of a C18 column with 5μm particle size and dimensions of 250×4.6 mm represents a balanced approach that provides sufficient theoretical plates for separation without excessive backpressure. The flow rate of 1.0 ml/min falls within the standard operating parameters for columns of this dimension, promoting method transferability between different HPLC systems. The detection wavelength of 240 nm was selected based on the UV spectra of both compounds, representing a region where both exhibit adequate molar absorptivity for sensitive detection. The injection volume of 20 μl provides appropriate sensitivity without risking volume overload, which could compromise peak shape. Throughout method development, system suitability parameters were monitored to ensure the method's robustness, including retention factor, tailing factor, and theoretical plates [1].

Table 1: Optimized Chromatographic Conditions for Simultaneous Estimation of AMI and CLR

| Parameter | Specification | Rationale |

|---|---|---|

| Column | Phenomenex C18 (250×4.6 mm, 5μm) | Balanced efficiency and backpressure |

| Mobile Phase | MeOH:ACN:NH4OAc buffer (50:20:30, v/v/v) | Optimal selectivity and peak shape |

| pH | 5.5±0.02 | Compromise for both compound stability |

| Flow Rate | 1.0 ml/min | Standard for this column dimension |

| Detection | 240 nm | Suitable sensitivity for both compounds |

| Injection Volume | 20 μl | Adequate sensitivity without volume overload |

| Temperature | Ambient | Practical for routine analysis |

Method Development Workflow

The following diagram illustrates the systematic approach to HPLC method development for this simultaneous estimation, incorporating quality by design principles to ensure robust method performance:

Experimental Protocols

Standard Solution Preparation

The preparation of standard solutions with precise concentrations is fundamental to achieving accurate quantification. The procedure begins with weighing reference standards of both AMI and CLR using an analytical balance with precision of at least 0.1 mg. For the primary stock solutions, accurately weigh 25 mg of AMI reference standard and 10 mg of CLR reference standard, transferring each to separate 50 ml volumetric flasks. Add approximately 30 ml of methanol to each flask and sonicate for 5-10 minutes to ensure complete dissolution of the compounds. Make up to volume with methanol to obtain stock solutions with concentrations of 500 μg/ml for AMI and 200 μg/ml for CLR. These stock solutions are stable for up to one week when stored at 4°C protected from light.

For working standard solutions, pipette 1.0 ml from each stock solution into a single 10 ml volumetric flask and dilute to volume with mobile phase to obtain a mixed standard solution containing 50 μg/ml of AMI and 20 μg/ml of CLR. Alternatively, for constructing a calibration curve, prepare a series of working standards covering the concentration ranges of 0.25-4 μg/ml for AMI and 0.1-1.6 μg/ml for CLR by appropriate dilution of the stock solutions with mobile phase. It is critical to use the same solvent composition as the mobile phase for standard dilutions to avoid peak distortion due to solvent mismatch effects. All solutions should be filtered through a 0.45 μm or 0.22 μm membrane filter before injection into the HPLC system [1].

Sample Preparation from Tablet Formulations

The sample preparation protocol is designed to ensure complete extraction of the active ingredients while effectively removing potential interferents from the tablet matrix. For the analysis of commercial tablet formulations containing 25 mg of AMI and 10 mg of CLR per tablet, begin by weighing and finely powdering not less than 20 tablets using a mortar and pestle. Accurately weigh a portion of the powder equivalent to the weight of one tablet (or calculate based on average tablet weight) and transfer to a 50 ml volumetric flask. Add approximately 30 ml of methanol, sonicate for 20-30 minutes with occasional shaking to ensure complete extraction of the active ingredients, and then dilute to volume with methanol.

Filter a portion of this solution through a 0.45 μm membrane filter, discarding the first few ml of the filtrate. Based on the expected concentrations, further dilute this solution with mobile phase to obtain final concentrations within the working range of the method (approximately 5 μg/ml for AMI and 2 μg/ml for CLR). For quality control purposes, it is advisable to prepare samples in triplicate to assess preparation reproducibility. The sonication time and solvent volume may require optimization for different formulations depending on the excipient composition and tablet hardness. During method development, recovery studies should be conducted by spiking placebo formulations with known amounts of APIs to verify the extraction efficiency [1].

HPLC System Operation and Analysis Procedure

- System Preparation: Prime the HPLC system with the mobile phase, ensuring degassing to prevent bubble formation. Set the flow rate to 1.0 ml/min and allow the system to equilibrate until a stable baseline is achieved at the detection wavelength of 240 nm.

- Calibration Curve: Inject the series of working standard solutions in triplicate to establish the calibration curve. Plot peak areas against concentrations for both AMI and CLR and determine the regression equations.

- Sample Analysis: Inject the prepared sample solutions using the same chromatographic conditions. A typical injection sequence should include system suitability standards, calibration standards, quality control samples, and then the test samples.

- System Suitability: Before sample analysis, verify that the HPLC system meets the acceptance criteria including relative standard deviation (RSD) of ≤2% for peak areas from replicate injections, resolution factor ≥2.0 between AMI and CLR peaks, and tailing factor ≤1.5 for both peaks.

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis:

Method Validation